N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
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Overview
Description
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a naphthothiophene structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Fusion with Naphthothiophene: The thiazole ring is then fused with a naphthothiophene moiety through a series of cyclization reactions.
Carboxamide Formation:
Chemical Reactions Analysis
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(1,3-thiazol-2-yl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide can be compared with other thiazole and naphthothiophene derivatives:
Properties
Molecular Formula |
C16H12N2OS2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
InChI |
InChI=1S/C16H12N2OS2/c19-15(18-16-17-7-8-20-16)13-9-11-6-5-10-3-1-2-4-12(10)14(11)21-13/h1-4,7-9H,5-6H2,(H,17,18,19) |
InChI Key |
GKSFTHXJXZLCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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